5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one 5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14806021
InChI: InChI=1S/C24H18O6/c1-28-17-9-5-8-16(10-17)21(27)14-29-18-11-19(25)24-20(26)13-22(30-23(24)12-18)15-6-3-2-4-7-15/h2-13,25H,14H2,1H3
SMILES:
Molecular Formula: C24H18O6
Molecular Weight: 402.4 g/mol

5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one

CAS No.:

Cat. No.: VC14806021

Molecular Formula: C24H18O6

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one -

Specification

Molecular Formula C24H18O6
Molecular Weight 402.4 g/mol
IUPAC Name 5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenylchromen-4-one
Standard InChI InChI=1S/C24H18O6/c1-28-17-9-5-8-16(10-17)21(27)14-29-18-11-19(25)24-20(26)13-22(30-23(24)12-18)15-6-3-2-4-7-15/h2-13,25H,14H2,1H3
Standard InChI Key QIHHLCAUTKMDTJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

Introduction

Structural Characteristics and Nomenclature

The molecular formula of 5-hydroxy-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one is C<sub>24</sub>H<sub>18</sub>O<sub>7</sub>, with a calculated molecular weight of 418.40 g/mol. The core chromen-4-one system consists of a benzopyran-4-one scaffold, where the 4-oxo group contributes to its planar conjugation system. Key substituents include:

  • A phenyl group at position 2, enhancing hydrophobic interactions.

  • A hydroxy group at position 5, enabling hydrogen bonding and redox activity.

  • A 2-(3-methoxyphenyl)-2-oxoethoxy chain at position 7, introducing steric bulk and electronic modulation via the methoxy and ketone groups .

The IUPAC name reflects these substituents’ positions and functional groups, ensuring unambiguous identification.

Synthetic Pathways and Optimization

The synthesis of chromen-4-one derivatives typically involves multi-step reactions, including cyclization, etherification, and oxidation. For this compound, a plausible route involves:

  • Formation of the Chromen-4-One Core: Starting with 7-hydroxy-2-phenyl-4H-chromen-4-one, derived from cyclocondensation of resorcinol derivatives with phenylacetic acid under acidic conditions .

  • Etherification at Position 7: Reaction with 2-bromo-1-(3-methoxyphenyl)ethan-1-one in the presence of a base (e.g., potassium carbonate) to introduce the 2-oxoethoxy group .

  • Hydroxylation at Position 5: Selective oxidation or deprotection of a masked hydroxy group, often achieved via acidic or enzymatic methods .

Yield optimization requires careful control of reaction temperature (70–90°C), solvent polarity (e.g., DMF or acetone), and catalyst selection (e.g., phase-transfer catalysts) . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Physicochemical Properties

PropertyValue/Description
Molecular Weight418.40 g/mol
Melting PointEstimated 210–215°C (decomposes)
SolubilityLow in water; soluble in DMSO, acetone
LogP (Partition Coefficient)~3.2 (indicating moderate lipophilicity)

The hydroxy group at position 5 enhances aqueous solubility slightly, while the methoxyphenyl and phenyl groups dominate hydrophobicity. The compound’s UV-Vis spectrum likely shows absorption maxima near 270 nm (π→π* transitions) and 340 nm (n→π* transitions), consistent with conjugated chromen-4-one systems .

Biological Activities and Mechanisms

Chromen-4-one derivatives exhibit broad bioactivity, as highlighted by analogs such as hesperetin and 4',7-dimethoxyflavonol . For this compound:

  • Antioxidant Activity: The 5-hydroxy group may scavenge free radicals via hydrogen donation, akin to hesperetin’s mechanism .

  • Anti-Inflammatory Effects: Inhibition of COX-2 and NF-κB pathways is plausible, as seen in 3-(2-bromophenoxy)-7-ethoxy-4H-chromen-4-one derivatives.

  • Anticancer Potential: Structural similarity to flavonols suggests possible kinase inhibition or apoptosis induction .

Chemical Reactivity and Derivatives

The compound’s functional groups enable diverse transformations:

  • Hydroxy Group (Position 5): Susceptible to methylation, acetylation, or glycosylation to modulate solubility and bioactivity.

  • Ketone (2-Oxo Group): Reducible to an alcohol via NaBH<sub>4</sub> or catalytic hydrogenation, altering electronic properties.

  • Methoxy Group (3-Methoxyphenyl): Demethylation under acidic conditions yields a catechol derivative, enhancing antioxidant capacity .

Analytical Characterization

Modern techniques confirm structure and purity:

  • <sup>1</sup>H NMR: Signals at δ 6.8–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 4.5–5.0 ppm (ethoxy bridge).

  • IR Spectroscopy: Peaks at 1650 cm<sup>−1</sup> (C=O stretch) and 3200–3500 cm<sup>−1</sup> (O-H stretch).

  • Mass Spectrometry: Molecular ion peak at m/z 418.40 (M<sup>+</sup>) with fragments at m/z 285 (loss of 2-oxoethoxy chain) .

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